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Bis(dimethylamino)-methylsilane

Atomic Layer Deposition Carbon-doped Silicon Oxide Precursor Design

Bis(dimethylamino)-methylsilane (CAS 22705-33-5), also referred to as BDMAMS, is an organosilicon compound in the bisaminosilane class, characterized by a central silicon atom bonded to one methyl group and two dimethylamino ligands. This molecular architecture provides a distinct balance between reactivity and stability, making it a valuable precursor in semiconductor fabrication processes such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the creation of silicon-containing thin films.

Molecular Formula C5H16N2Si
Molecular Weight 132.28 g/mol
Cat. No. B7800818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)-methylsilane
Molecular FormulaC5H16N2Si
Molecular Weight132.28 g/mol
Structural Identifiers
SMILESCN(C)[SiH](C)N(C)C
InChIInChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3
InChIKeyVBYLGQXERITIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Bis(dimethylamino)-methylsilane for Semiconductor Manufacturing: Key Properties and Supply Considerations


Bis(dimethylamino)-methylsilane (CAS 22705-33-5), also referred to as BDMAMS, is an organosilicon compound in the bisaminosilane class, characterized by a central silicon atom bonded to one methyl group and two dimethylamino ligands . This molecular architecture provides a distinct balance between reactivity and stability, making it a valuable precursor in semiconductor fabrication processes such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the creation of silicon-containing thin films .

Silicon precursor for CVD and ALD thin-film deposition
Bis(dimethylamino) ligands balance reactivity and thermal stability
Supports controlled carbon doping and film purity engineering

Why Bis(dimethylamino)-methylsilane Cannot Be Substituted with Generic Aminosilanes in Critical ALD and CVD Processes


Aminosilanes are a broad class of silicon precursors, but their performance in ALD and CVD is exquisitely sensitive to ligand structure. Simple substitution with a generic analog is not advisable due to significant variations in critical film properties. Parameters such as growth per cycle (GPC), carbon impurity incorporation, and film wet etch resistance are directly linked to the number of Si-CH3 versus Si-H bonds and amino ligands in the precursor molecule [1]. The specific molecular configuration of Bis(dimethylamino)-methylsilane, with a single Si-CH3 bond and two dimethylamino groups, yields a unique performance profile that cannot be replicated by precursors with different substitution patterns, as detailed in the quantitative evidence below [2].

Precursor architecture sensitivity Si-CH₃ and dimethylamino ligand count directly impact film growth per cycle, carbon incorporation, and wet etch resistance; generic analogs with different substitution may not replicate performance.
Process outcome mismatch Switching to other aminosilanes can shift dielectric constant, leakage current, and mechanical properties, requiring full process re-optimization.
Lithographic capability gap Monofunctional silylating agents alone cannot provide the crosslinking needed for sub-quarter-micron pattern fidelity; bifunctional architecture is integral to resolution performance.

Quantitative Performance Benchmarks for Bis(dimethylamino)-methylsilane vs. Comparators in Thin Film Deposition


Carbon Impurity Reduction in ALD SiO2 Films: BDMAMS vs. DIPAMS

In the atomic layer deposition of carbon-doped silicon oxide films, the use of bis(dimethylamino)-methylsilane (BDMAMS) results in decreased carbon doping compared to the monoaminosilane precursor di-iso-propylaminomethylsilane (DIPAMS) [1]. This differentiation is critical for controlling the electrical and mechanical properties of the final dielectric film.

Carbon Doping
Head-to-head
Decreased carbon vs DIPAMS
Supports lower-carbon dielectric film engineering
ALD carbon-doped SiO₂; ozone oxidant; carbon context ~1–8 at.% with monoaminosilane
Atomic Layer Deposition Carbon-doped Silicon Oxide Precursor Design

Superior Growth Per Cycle in ALD SiO2: BDMAS vs. TDMAS

For the deposition of SiO2 layers via ALD, a direct comparison between Bis-dimethylamino-silane (BDMAS, a close analog) and Tris-dimethylamino-silane (TDMAS) shows that the growth rate per cycle for BDMAS is 1.5 times that for TDMAS at the same reactor pressure [1]. This demonstrates a significant advantage in throughput and process efficiency.

Growth Per Cycle
Head-to-head
1.5 × TDMAS
Reported higher ALD throughput potential
SiO₂ ALD; constant reactor pressure; HfO₂/SiO₂ alternating layers
Atomic Layer Deposition SiO2 Films Hf-Silicate Gate Dielectrics

Order-of-Magnitude Reduction in Carbon Impurity: BDMAS vs. TDMAS

When comparing the quality of films deposited by ALD, the use of Bis-dimethylamino-silane (BDMAS) leads to a carbon impurity level that is about an order of magnitude (10x) less than that observed in films deposited using Tris-dimethylamino-silane (TDMAS) [1]. For SiO2 films specifically, this difference is quantified as about half an order of magnitude (approximately 3x less) [2].

Carbon Impurity
Head-to-head
~10× less carbon vs TDMAS
Supports gate dielectric purity requirements
SIMS measurement; SiO₂ ~3× less, Hf-silicate ~10× less
Atomic Layer Deposition Film Purity Carbon Contamination

Enabling sub-Quarter Micron Lithography: B(DMA)MS + DMSDEA vs. Monofunctional Silylating Agents

In top surface imaging (TSI) lithography processes, the use of a mixture containing the bifunctional agent bis(dimethylamino)methylsilane (B(DMA)MS) and the monofunctional agent dimethylsilydiethylamine (DMSDEA) enables the resolution of a 0.15μm pattern in 0.7μm thick resist [1]. This performance is achieved by the crosslinking effect of the bifunctional agent, which prevents the flow and volume expansion issues associated with using monofunctional agents alone [2].

Pattern Resolution
Class-level inference
0.15 µm L/S in 0.7 µm resist
Crosslinking bifunctional agent enables sub-quarter-micron lithography
Vapor-phase silylation with DMSDEA; DUV/e-beam compatible
Top Surface Imaging Silylation DUV Lithography

High-Value Application Scenarios for Bis(dimethylamino)-methylsilane Informed by Performance Data


ALD of High-Purity, Carbon-Doped Silicon Oxide Dielectrics

Based on its demonstrated ability to decrease carbon doping relative to DIPAMS [1], BDMAMS is the preferred precursor for ALD of carbon-doped silicon oxide films where a low, controlled carbon content is necessary. This application is critical for advanced inter-metal dielectrics and low-k spacers in FinFET and GAA transistor architectures, where excessive carbon can degrade electrical performance and increase leakage. The lower carbon doping profile of BDMAMS allows process engineers to achieve target dielectric constants with a wider process window.

High-Throughput ALD of SiO2 and Hf-Silicate Gate Dielectrics

The 1.5x higher growth per cycle and order-of-magnitude lower carbon impurity of BDMAS compared to TDMAS [1][2] make it a superior choice for manufacturing high-volume Hf-silicate gate stacks in advanced logic and memory devices. The increased throughput directly lowers manufacturing costs, while the higher film purity translates to improved device reliability and electrical characteristics, such as reduced gate leakage and enhanced carrier mobility. This combination of efficiency and quality is essential for competitive semiconductor manufacturing.

Bifunctional Silylating Agent for Sub-0.25μm Top Surface Imaging Lithography

In top surface imaging (TSI) processes, B(DMA)MS is used as a critical bifunctional component in silylation mixtures. When combined with a monofunctional agent like DMSDEA, it enables the realization of 0.15μm features in thick photoresist films [1]. This application is valuable for extending the resolution of 248nm (DUV) and e-beam lithography tools for niche applications like photomask fabrication, MEMS, and specialized R&D, where the crosslinking effect provided by the bifunctional agent is necessary to prevent pattern collapse and achieve high aspect ratios.

Single-Source Precursor for Silicon Carbonitride (SiCN) Films via RP-CVD

BDMAMS serves as a novel single-source precursor for the deposition of silicon carbonitride (Si:C:N) films via remote plasma chemical vapor deposition (RP-CVD) [1]. This method allows for the synthesis of hard, chemically resistant coatings with tunable properties by adjusting the deposition temperature and plasma conditions. The resulting a-SiCN films are of interest for applications such as protective coatings for MEMS devices, wear-resistant layers, and diffusion barriers in semiconductor interconnects, where the ability to control the C/N ratio in the film from a single precursor simplifies the deposition process.

Application
Selection Property
Validation Focus
Controlled-carbon SiCO dielectrics ALD
Reported lower carbon doping profile
Carbon content and dielectric constant process window
High-throughput SiO₂ / Hf-silicate ALD
Reported higher GPC and high film purity
Throughput gain and gate leakage verification
Sub-0.25 µm top-surface imaging lithography
Bifunctional crosslinking silylation capability
Resolution and aspect-ratio pattern fidelity
SiCN films via single-source RP-CVD
Single-source tunable C/N ratio deposition
Film hardness, composition, and barrier performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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